molecular formula C10H11NO2 B8437463 2-(2-Methoxy-phenoxy)-propionitrile

2-(2-Methoxy-phenoxy)-propionitrile

Cat. No.: B8437463
M. Wt: 177.20 g/mol
InChI Key: BQCLFTDHLDRQPH-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenoxy)-propionitrile is a nitrile derivative characterized by a propionitrile backbone substituted with a 2-methoxy-phenoxy group. For instance, highlights a structurally related acrylamide derivative (compound 4i) containing the 2-(2-methoxy-phenoxy)-ethyl moiety, which exhibited significant antimicrobial activity against multi-resistant organisms (MIC: 4–6 μM/mL). This implies that the 2-methoxy-phenoxy group may enhance bioactivity, positioning this compound as a candidate for further pharmacological exploration .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(2-methoxyphenoxy)propanenitrile

InChI

InChI=1S/C10H11NO2/c1-8(7-11)13-10-6-4-3-5-9(10)12-2/h3-6,8H,1-2H3

InChI Key

BQCLFTDHLDRQPH-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-Methoxy-phenoxy)-propionitrile with six structurally related propionitrile derivatives, emphasizing synthesis routes, applications, and biological activities:

Compound Name Structural Features Synthesis Route Key Applications Biological Activity/Notes Reference
This compound 2-methoxyphenoxy group, propionitrile Likely involves cyanation of phenolic precursors (inferred from ) Potential pharmaceutical intermediate Bioactivity inferred from acrylamide derivative (MIC: 4–6 μM/mL)
2-(4-Methylphenyl)propionitrile p-methylphenyl group Chlorination of para-xylene, nitrilation, methylation () Precursor for 2-(4-methylphenyl)propionic acid Short synthesis (56.7% yield), low environmental impact
2-(3-Benzoylphenyl)propionitrile Benzoyl group at meta position Bromination, cyanation, Friedel-Crafts acylation () Pharmaceutical intermediates (e.g., ketoprofen synthesis) High purity (99.7%), scalable production
3-(Methylnitrosamino)propionitrile (MNPN) Nitrosamino group Metabolic activation from nitrosamine precursors () Carcinogenicity studies Forms DNA adducts (e.g., 7-(2-cyanoethyl)guanine), targets nasal mucosa
2-(4-Methoxyphenyl)-propionitrile p-methoxyphenyl group Asymmetric hydrocyanation catalyzed by Rhodococcus equi A4 () Chiral synthesis S-enantioselective hydrolysis (enzymatic preference for S-isomers)
2-(4-Bromophenyl)-2-Methylpropionitrile Bromophenyl, methyl branch Substitution reactions () Agrochemicals, electrophilic intermediates Enhanced reactivity due to bromine substituent

Key Contrasts and Research Findings

  • Bioactivity: Compound 4i (), sharing the 2-methoxy-phenoxy motif, demonstrates antimicrobial potency, whereas MNPN () is carcinogenic, highlighting substituent-dependent toxicity profiles.
  • Synthetic Efficiency : 2-(3-Benzoylphenyl)propionitrile achieves high purity (99.7%) via optimized Friedel-Crafts reactions , whereas 2-(4-Methylphenyl)propionitrile prioritizes cost-effectiveness and minimal waste .
  • Stereochemical Considerations : Enzymatic hydrolysis of 2-(4-Methoxyphenyl)-propionitrile by Rhodococcus equi A4 exhibits S-enantioselectivity, critical for chiral drug synthesis .

Notes

Data Limitations: Direct studies on this compound are sparse; inferences are drawn from structurally related compounds.

Research Gaps: Further studies on the enzymatic degradation (e.g., lignin peroxidase in ) and asymmetric synthesis of this compound are warranted.

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